molecular formula C15H22N2OS B13552464 N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide CAS No. 876870-97-2

N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B13552464
CAS No.: 876870-97-2
M. Wt: 278.4 g/mol
InChI Key: FSQBSBRJDGKUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with cyclooctylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Chemical Reactions Analysis

N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide.

Scientific Research Applications

N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide can be compared with other pyridine derivatives, such as:

    N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide: This compound has a similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound also contains a pyridine ring and exhibits selective COX-2 inhibitory activity, highlighting the diverse applications of pyridine derivatives in medicinal chemistry.

This compound stands out due to its unique combination of a cyclooctyl group and a methylsulfanyl substituent, which confer specific chemical and biological properties.

Properties

CAS No.

876870-97-2

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C15H22N2OS/c1-19-15-13(10-7-11-16-15)14(18)17-12-8-5-3-2-4-6-9-12/h7,10-12H,2-6,8-9H2,1H3,(H,17,18)

InChI Key

FSQBSBRJDGKUQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2CCCCCCC2

solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.